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molecular formula C16H13BrN2O B8295165 7-Bromo-3-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

7-Bromo-3-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Cat. No. B8295165
M. Wt: 329.19 g/mol
InChI Key: GAONFNHSQRTFJA-UHFFFAOYSA-N
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Patent
US08835424B2

Procedure details

To a stirred solution of 110 (66.5 g, 265 mmol) in glacial acetic acid (400 mL), sulfuric acid (80 mL) was added to the solution. Bromine (28 mL, 530 mmol) dissolved in acetic acid (150 mL) was added dropwise into the mixture. The reaction mixture was allowed to stir until NMR spectroscopy indicated that all of the starting material 110 had been consumed. The solution was concentrated under reduced pressure and then neutralized by addition of 1N NaOH solution and then extracted with EtOAc. The crude product 111 was purified by recrystallization from CH2Cl2 to afford 5 (70.4 g, 81%). mp 210-212° C.; IR (KBr, cm−1) 2931, 1692, 1603, 1563, 1475, 1445, 1375, 1259, 1235, 1130, 1090; 1H NMR (CDCl3) δ 9.36 (s, 1 H), 7.63 (dd, J=2.22, 8.58 Hz, 1 H), 7.54-7.39 (m, 6 H), 7.12 (d, J=8.61 1 H), 3.76 (q, J=6.3 Hz, 1 H), 1.76 (d, J=6.45 Hz, 3 H). MS (EI) m/e (relative intensity) 330 (M++1, 21), 329 (M+, 50), 328 (22), 327 (48), 289 (44), 288 (46), 287 (100), 286 (49), 285 (60), 205 (25), 77 (49); [α]26D=313.1 (c 0.34, EtOAc).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 49 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 48 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 44 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
( 46 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( 49 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( 25 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[K+].[Br-].N1C2C=CC=CC=2C=C[CH:5]=N1.FC(F)(F)COC(C1N=C[N:23]2[C:29]3[CH:30]=[CH:31][C:32]([Br:34])=[CH:33][C:28]=3[C:27]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=3F)=[N:26]CC=12)=O.CCO[C:47]([CH3:49])=[O:48]>>[Br:34][C:32]1[CH:31]=[CH:30][C:29]2[NH:23][C:47](=[O:48])[CH:49]([CH3:5])[N:26]=[C:27]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)[C:28]=2[CH:33]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Two
Name
( 49 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=CC2=C1C=CC=C2
Step Five
Name
( 48 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 44 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 46 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC(=O)C=1N=CN2C1CN=C(C1=C2C=CC(=C1)Br)C1=C(C=CC=C1)F)(F)F
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=CC2=C1C=CC=C2
Step Nine
Name
( 49 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=CC2=C1C=CC=C2
Step Eleven
Name
( 25 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(NC(C(N=C2C2=CC=CC=C2)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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